Cas no 1219982-71-4 (4-2-(3-Ethoxyphenoxy)ethylpiperidinehydrochloride)

4-2-(3-Ethoxyphenoxy)ethylpiperidine hydrochloride is a piperidine derivative with a phenoxyethyl substituent, featuring an ethoxy group at the meta position of the phenyl ring. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active molecules targeting adrenergic or serotonergic receptors. The hydrochloride salt form enhances solubility and stability, making it suitable for research applications. Its well-defined synthetic pathway allows for high purity, ensuring reproducibility in experimental studies. The compound's modular structure also offers potential for further derivatization, enabling exploration of structure-activity relationships in drug discovery.
4-2-(3-Ethoxyphenoxy)ethylpiperidinehydrochloride structure
1219982-71-4 structure
Product Name:4-2-(3-Ethoxyphenoxy)ethylpiperidinehydrochloride
CAS No:1219982-71-4
MF:C15H24ClNO2
MW:285.80956363678
CID:4687621
Update Time:2025-05-26

4-2-(3-Ethoxyphenoxy)ethylpiperidinehydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride
    • 4-[2-(3-Ethoxyphenoxy)ethyl]piperidinehydrochloride
    • 4-(2-(3-Ethoxyphenoxy)ethyl)piperidine hydrochloride
    • 4-2-(3-Ethoxyphenoxy)ethylpiperidinehydrochloride
    • Inchi: 1S/C15H23NO2.ClH/c1-2-17-14-4-3-5-15(12-14)18-11-8-13-6-9-16-10-7-13;/h3-5,12-13,16H,2,6-11H2,1H3;1H
    • InChI Key: ZXIMFRHBCGIHEI-UHFFFAOYSA-N
    • SMILES: Cl.O(C1C=CC=C(C=1)OCC)CCC1CCNCC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 217
  • Topological Polar Surface Area: 30.5

4-2-(3-Ethoxyphenoxy)ethylpiperidinehydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E037280-125mg
4-[2-(3-Ethoxyphenoxy)ethyl]piperidinehydrochloride
1219982-71-4
125mg
$ 230.00 2022-06-05
TRC
E037280-250mg
4-[2-(3-Ethoxyphenoxy)ethyl]piperidinehydrochloride
1219982-71-4
250mg
$ 375.00 2022-06-05

Additional information on 4-2-(3-Ethoxyphenoxy)ethylpiperidinehydrochloride

Introduction to 4-2-(3-Ethoxyphenoxy)ethylpiperidinehydrochloride (CAS No. 1219982-71-4) in Modern Pharmaceutical Research

4-2-(3-Ethoxyphenoxy)ethylpiperidinehydrochloride, identified by the chemical compound code CAS No. 1219982-71-4, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The unique combination of a piperidine ring and an ethoxyphenoxyethyl side chain suggests a multifaceted pharmacological profile, making it a subject of intense study in contemporary research.

The molecular framework of 4-2-(3-Ethoxyphenoxy)ethylpiperidinehydrochloride is designed to interact with biological targets in a highly specific manner. The presence of the piperidine moiety is particularly noteworthy, as it is a common structural motif in many pharmacologically active agents. Piperidine derivatives are known for their ability to modulate various biological pathways, including neurotransmitter systems and enzyme inhibition. This makes 4-2-(3-Ethoxyphenoxy)ethylpiperidinehydrochloride a promising candidate for further exploration in the development of novel therapeutic agents.

In recent years, there has been a surge in research focused on identifying and synthesizing compounds that can interact with central nervous system (CNS) receptors. The ethoxyphenoxyethyl group in 4-2-(3-Ethoxyphenoxy)ethylpiperidinehydrochloride is particularly interesting in this context, as it may facilitate binding to specific CNS receptors without eliciting off-target effects. This specificity is crucial for developing drugs that are both effective and safe for clinical use.

One of the most compelling aspects of 4-2-(3-Ethoxyphenoxy)ethylpiperidinehydrochloride is its potential as an intermediate in the synthesis of more complex pharmaceutical molecules. Researchers have been exploring its utility in creating derivatives that exhibit enhanced pharmacological properties. For instance, modifications to the ethoxyphenoxyethyl side chain could lead to compounds with improved solubility, bioavailability, or metabolic stability. Such advancements are essential for translating laboratory discoveries into viable clinical treatments.

The synthesis of 4-2-(3-Ethoxyphenoxy)ethylpiperidinehydrochloride involves sophisticated organic chemistry techniques that require precise control over reaction conditions. The introduction of the 3-ethoxyphenyl group necessitates careful selection of reagents and catalysts to ensure high yield and purity. Recent studies have demonstrated innovative synthetic routes that optimize these conditions, thereby reducing costs and improving scalability. These advancements are critical for facilitating the industrial production of such compounds.

From a computational chemistry perspective, 4-2-(3-Ethoxyphenoxy)ethylpiperidinehydrochloride has been subjected to extensive molecular modeling studies. These studies aim to elucidate its interactions with biological targets at the atomic level. By leveraging advanced computational methods, researchers can predict binding affinities, identify key interaction sites, and design analogs with enhanced efficacy. Such insights are invaluable for guiding experimental efforts and accelerating the drug discovery process.

The pharmacokinetic properties of 4-2-(3-Ethoxyphenoxy)ethylpiperidinehydrochloride are another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its suitability for therapeutic use. Preclinical studies have begun to reveal promising data regarding its metabolic stability and excretion pathways, suggesting that it may exhibit favorable pharmacokinetic profiles suitable for oral administration.

In conclusion, 4-2-(3-Ethoxyphenoxy)ethylpiperidinehydrochloride (CAS No. 1219982-71-4) represents a significant contribution to the field of pharmaceutical chemistry. Its unique molecular structure and promising pharmacological properties make it an attractive candidate for further research and development. As our understanding of its biological interactions and synthetic methodologies continues to grow, so too does its potential as a building block for novel therapeutic agents.

Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.